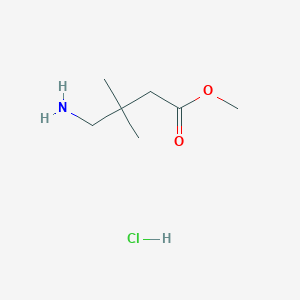

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that methyl 4-amino-3,3-dimethylbutanoate hydrochloride exhibits several biological activities, primarily due to its structural similarity to amino acids. These activities include:

- Influencing Metabolic Pathways : It may modulate appetite and energy expenditure, suggesting potential applications in treating obesity and metabolic disorders.

- Neurotransmitter Interaction : Preliminary studies indicate that it could interact with receptors involved in neurotransmitter regulation, enhancing neurotransmitter release such as serotonin and dopamine .

Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in several areas:

Obesity and Metabolic Disorders

Due to its role in modulating appetite and energy metabolism, this compound shows promise for developing treatments for obesity. Studies suggest that it may help regulate metabolic pathways that influence weight management.

Neurological Disorders

The compound's ability to enhance neurotransmitter dynamics positions it as a candidate for treating neurological conditions. Research has shown that it can increase serotonin and dopamine levels, potentially improving mood and cognitive function .

Drug Development

As a building block in medicinal chemistry, this compound is valuable for synthesizing new pharmaceutical compounds. Its unique structure allows for the development of enantiomerically pure drugs with specific biological activities.

Case Studies and Research Findings

Several studies highlight the compound's efficacy and potential applications:

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Release | Increased serotonin and dopamine release observed in vitro | Suggests potential for mood enhancement therapies |

| Metabolic Regulation | Modulation of energy expenditure pathways | Potential application in obesity treatment |

| Drug Synthesis | Used as a precursor for novel pharmaceutical compounds | Valuable in developing targeted medications |

These findings underscore the compound's versatility across different fields of research.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-amino-3-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of a dimethyl group.

Methyl 4-amino-3,3-dimethylpentanoate: Similar but with an additional carbon in the chain.

Uniqueness

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and industrial processes .

Activité Biologique

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula: C₇H₁₅ClN₂O₂

- Molecular Weight: Approximately 181.66 g/mol

- CAS Number: 1781234-68-1

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to influence metabolic pathways, particularly those involving neurotransmitters and energy metabolism. The compound may act as a substrate or inhibitor for certain enzymes, thus affecting various biochemical pathways.

Key Mechanisms:

- Interaction with Receptors: Preliminary studies suggest that it may interact with receptors involved in appetite regulation and energy balance.

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neuronal signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Appetite Regulation: The compound's structural similarity to amino acids suggests a role in modulating appetite and energy expenditure, making it a candidate for treating obesity and metabolic disorders.

- Neurotransmitter Modulation: Its potential to influence neurotransmitter levels may have implications for neurological disorders.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Appetite Regulation | Modulates appetite and energy expenditure |

| Neurotransmitter Modulation | Influences neurotransmitter synthesis and signaling pathways |

| Metabolic Pathway Influence | Affects metabolic pathways related to energy metabolism |

Case Studies:

- Metabolic Disorder Applications : A study explored the effects of methyl 4-amino-3,3-dimethylbutanoate on metabolic pathways in animal models. Results indicated significant alterations in appetite regulation and energy expenditure metrics.

- Neurotransmitter Interaction : In vitro studies demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter synthesis, suggesting its potential utility in developing treatments for neurological conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar structures:

| Compound | Similarities/Differences |

|---|---|

| Methyl 4-amino-2-hydroxybutanoate | Hydroxyl group present; different biological activities |

| Methyl 4-amino-3-hydroxybenzoate | Hydroxyl group instead of dimethyl group; distinct reactivity |

These comparisons highlight the uniqueness of this compound in terms of its functional groups and potential biological effects.

Propriétés

IUPAC Name |

methyl 4-amino-3,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,5-8)4-6(9)10-3;/h4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNRODZJFFKGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.